molecular formula C11H11N3O B7529256 N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

Cat. No.: B7529256
M. Wt: 201.22 g/mol
InChI Key: ORSLFGFBBOATIE-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide typically involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, followed by acylation to introduce the acetamide group. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-1H-pyrazole, which is then acylated with acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal-catalyzed processes to achieve high yields and selectivity. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Uniqueness: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(2-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-5-2-3-6-11(10)14-8-4-7-12-14/h2-8H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLFGFBBOATIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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